Home > Products > Screening Compounds P145684 > Dehydro Ivabradine Oxalate
Dehydro Ivabradine Oxalate - 1346558-08-4

Dehydro Ivabradine Oxalate

Catalog Number: EVT-1478458
CAS Number: 1346558-08-4
Molecular Formula: C29H36N2O9
Molecular Weight: 556.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ivabradine:

    Compound Description: Ivabradine is a heart rate-lowering medication used to treat stable angina pectoris and heart failure. [] It acts by selectively inhibiting the If current in the sinoatrial node, reducing heart rate without affecting myocardial contractility. [] Ivabradine is marketed as a hydrochloride salt, but other salt forms like hydrobromide and oxalate are also studied and utilized in its production processes. [, ]

    Relevance: Ivabradine is the direct product of dehydro ivabradine hydrogenation. [, ] Dehydro Ivabradine Oxalate is a crucial intermediate in the synthesis of Ivabradine Hydrochloride, serving as a purified form before the final hydrogenation and salt exchange steps. []

Dehydroascorbic Acid (DHA):

    Compound Description: Dehydroascorbic acid (DHA) is an oxidized form of ascorbic acid (vitamin C). [, ] It is involved in redox reactions within the body and plays a role in various metabolic processes. [, ] Studies have shown that DHA can be converted into oxalic acid in plants capable of accumulating oxalates, highlighting its link to oxalate metabolism. []

2,3-Diketo-l-gulonate (DKG):

    Compound Description: 2,3-Diketo-l-gulonate (DKG) is a further oxidation product of dehydroascorbic acid (DHA). [] Like DHA and ascorbic acid, DKG can also react with reactive oxygen species (ROS). [] The specific products formed by these reactions differ depending on the type of ROS involved, indicating that DHA and DKG might play distinct roles in cellular responses to oxidative stress. []

    Relevance: Similar to DHA, the relevance of 2,3-Diketo-l-gulonate to Dehydro Ivabradine Oxalate stems from its involvement in oxalate-related metabolic pathways. While not sharing a direct structural similarity, understanding the behavior of DKG in relation to oxalate can be insightful in the context of Dehydro Ivabradine Oxalate. []

3-(2-bromo-4,5-dimethoxyphenyl)propionitrile:

    Compound Description: This compound is a key starting material in a specific synthetic pathway for Ivabradine Hydrobromide. [] Its structure forms the basis for the benzazepine moiety present in both Ivabradine and Dehydro Ivabradine. []

    Relevance: This compound is a direct precursor to the benzazepine ring system found in Dehydro Ivabradine Oxalate. The synthesis process involves cyclizing this compound to form the core structure of the target molecule. []

3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile:

    Compound Description: This compound is a bicyclic intermediate formed during the synthesis of Ivabradine Hydrobromide. [] It undergoes further modifications, including hydrolysis and chiral resolution, to eventually become a part of the final Ivabradine structure. []

    Relevance: This compound is another intermediate formed during the synthesis of Dehydro Ivabradine Oxalate. It serves as the precursor to the bicyclo[4.2.0]octa-1,3,5-triene system present in the target molecule. []

(S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid:

    Compound Description: This chiral compound is a key building block in the synthesis of Ivabradine. [] It results from a chiral resolution step and is essential for establishing the stereochemistry of the final product. []

    Relevance: This compound serves as the direct precursor for the bicyclo[4.2.0]octa-1,3,5-triene portion within Dehydro Ivabradine Oxalate. Its (S)-configuration is crucial for the final stereochemistry of the target molecule. []

1-(7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-on-3-yl)-3-chloropropane:

    Compound Description: This compound provides the linker between the benzazepine and the bicyclo[4.2.0]octa-1,3,5-triene systems in Ivabradine. [] Its reaction with the (S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-ylmethyl)-methylamine directly leads to the formation of Dehydro Ivabradine. []

    Relevance: This compound directly participates in the final coupling step to form Dehydro Ivabradine Oxalate. It provides the propyl linker that connects the two key structural motifs of the target compound. []

3-{3-[((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-ylmethyl)-methylamino]-propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-one:

    Compound Description: This compound is the direct precursor to Dehydro Ivabradine. It is a free base that can form salts with various acids, including nitric acid and oxalic acid, to facilitate purification. []

    Relevance: This compound represents Dehydro Ivabradine in its free base form. The Dehydro Ivabradine Oxalate is simply this compound in its oxalate salt form, used as an intermediate during Ivabradine Hydrobromide synthesis. []

Overview

Dehydro Ivabradine Oxalate is a chemical compound derived from Ivabradine, primarily utilized in pharmaceutical research and development. It is known for its role in modulating heart rate through specific interactions with cardiac ion channels. The compound's systematic name is 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one oxalic acid, and its CAS number is 1346558-08-4 .

Source

Dehydro Ivabradine Oxalate is synthesized from Ivabradine, a drug initially developed for treating heart-related conditions. The synthesis involves several chemical reactions that modify the original structure to enhance its pharmacological properties and stability.

Classification

This compound falls under the category of pharmaceutical agents specifically targeting hyperpolarization-activated cyclic nucleotide-gated channels, which are crucial in regulating cardiac pacemaker activity. It is classified as a selective If channel inhibitor, making it significant in cardiovascular therapy.

Synthesis Analysis

Methods

The synthesis of Dehydro Ivabradine Oxalate generally follows a multi-step process:

  1. Formation of Core Structure: The initial step involves synthesizing the bicyclo[4.2.0]octa-1,3,5-triene ring system, which serves as the backbone of the compound.
  2. Functional Group Modifications: Subsequent reactions introduce methoxy groups and form the benzazepinone structure.
  3. Oxalate Formation: Finally, the synthesized intermediate reacts with oxalic acid to yield Dehydro Ivabradine Oxalate.

Technical Details

The industrial synthesis often employs automated systems to optimize yield and purity, adhering to stringent quality control measures. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to ensure consistency in the final product .

Molecular Structure Analysis

Structure

Dehydro Ivabradine Oxalate features a complex molecular structure characterized by multiple rings and functional groups:

  • Core Structure: The bicyclic system contributes to its pharmacological activity.
  • Functional Groups: Methoxy groups enhance solubility and bioavailability.

Data

Key structural data includes:

  • Molecular formula: C23H30N2O5
  • Molecular weight: 414.50 g/mol
  • The compound exhibits chirality due to its asymmetric carbon centers, influencing its biological activity .
Chemical Reactions Analysis

Reactions

Dehydro Ivabradine Oxalate can undergo various chemical reactions:

  1. Oxidation: This can lead to the formation of carboxylic acids or ketones depending on the conditions used.
  2. Reduction: Reduction reactions can convert functional groups into alcohols or amines.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride.

The specific products formed depend on the reaction conditions and reagents used .

Mechanism of Action

Process

Dehydro Ivabradine Oxalate primarily acts on hyperpolarization-activated cyclic nucleotide-gated channels (If channels) located in the sinoatrial node of the heart:

  • Target of Action: Selectively inhibits If channels.
  • Mode of Action: Reduces heart rate in a dose-dependent manner by decreasing pacemaker activity.

Data

Pharmacokinetic studies indicate that Ivabradine has a bioavailability of approximately 40%, is 70% protein-bound, and undergoes significant hepatic metabolism via CYP3A4 pathways.

Physical and Chemical Properties Analysis

Physical Properties

Dehydro Ivabradine Oxalate typically exhibits:

  • Appearance: Crystalline solid
  • Solubility: Soluble in organic solvents like methanol and acetonitrile.

Chemical Properties

Relevant chemical properties include:

  • Stability under various pH conditions.
  • Reactivity towards common electrophiles and nucleophiles.

Analytical techniques such as differential scanning calorimetry and X-ray diffraction are employed to assess these properties .

Applications

Dehydro Ivabradine Oxalate has several significant applications:

  1. Pharmaceutical Research: It is instrumental in studying the pharmacokinetics and pharmacodynamics of Ivabradine derivatives.
  2. Biological Studies: Researchers investigate its effects on cardiovascular systems.
  3. Medicinal Chemistry: Explored for therapeutic applications and as a lead compound for new drug development.
  4. Industrial Applications: Used in developing analytical methods for quality control in pharmaceutical production .

This compound represents an important area of study within cardiovascular pharmacology, contributing to advancements in heart disease treatment strategies.

Introduction to Dehydro Ivabradine Oxalate [4] [5]

Chemical Identity and Structural Elucidation

Dehydro Ivabradine Oxalate is formally identified as (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one oxalate [9]. Its molecular formula is documented variably as C₂₉H₃₆N₂O₉ (molecular weight: 556.60 g/mol) or alternatively as C₂₇H₃₄N₂O₅·C₂H₂O₄, reflecting the oxalate salt formation [1] [5]. The compound features a distinctive bicyclo[4.2.0]octatriene ring system connected to a benzazepinone moiety via a propylamine linker, preserving the (7S) stereochemistry crucial for ivabradine's pharmacological activity [9].

  • Structural Characteristics: The "dehydro" designation indicates a dehydrogenation site compared to parent ivabradine, typically involving loss of hydrogen atoms adjacent to nitrogen or within aliphatic chains, yielding unsaturated bonds [8]. This modification alters electron distribution and conformational flexibility, potentially influencing chromatographic behavior. The oxalate counterion (C₂H₂O₄) enhances crystallinity and solubility, facilitating purification and analytical handling [6].

  • Spectroscopic Properties: While explicit spectral data are limited in the sources, the compound's structural similarity to ivabradine suggests characteristic UV absorption maxima near 285 nm and 230 nm due to conjugated aromatic systems [8]. Mass spectrometry typically shows a protonated molecular ion [M+H]⁺ at m/z 557.25 for the free base (C₂₇H₃₅N₂O₅⁺), with key fragments arising from cleavage of the propylamine linker or demethylation of methoxy groups [5].

  • Physicochemical Parameters: Calculated properties include a topological polar surface area (TPSA) of 135.07 Ų and LogP (octanol-water partition coefficient) of 2.83, indicating moderate lipophilicity suitable for reverse-phase HPLC separation [5] [8]. Its hydrochloride salt (CAS: 1086026-38-1) is also commercially available for analytical applications [9].

Table 1: Fundamental Chemical Identifiers of Dehydro Ivabradine Oxalate

PropertyValueSource
CAS Registry Number1346558-08-4 [1] [5]
Molecular Formula (salt)C₂₉H₃₆N₂O₉ [5]
Molecular Formula (free base-salt)C₂₇H₃₄N₂O₅·C₂H₂O₄ [1]
Molecular Weight556.60 g/mol [1]
Exact Mass556.242 g/mol [5]
IUPAC Name(S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one oxalate [6] [9]
SMILESCOc1cc2CC(=O)N(CCCN(C)C[C@H]3Cc4cc(OC)c(OC)cc34)C=Cc2cc1OC.OC(=O)C(=O)O [1]

Pharmacological Context of Ivabradine and Its Derivatives

Dehydro Ivabradine Oxalate itself lacks direct therapeutic application but derives pharmacological significance from its structural relationship to ivabradine—a selective hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker [4] [10]. Ivabradine exerts its effects by specifically inhibiting the cardiac pacemaker I˅f current ("funny current") in the sinoatrial node, reducing heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure [4] [10]. This distinguishes it from beta-blockers and calcium channel blockers, which impact both heart rate and contractility [4].

  • Clinical Indications: Ivabradine is FDA-approved for:
  • Chronic heart failure with reduced ejection fraction (HFrEF; LVEF ≤35%) in patients with sinus rhythm and resting heart rate ≥70 bpm despite maximally tolerated beta-blockers [7] [10].
  • Symptomatic stable angina pectoris in adults unable to tolerate beta-blockers [4].Off-label uses include inappropriate sinus tachycardia and postural orthostatic tachycardia syndrome (POTS), particularly in long COVID patients [4] [10].

  • Metabolic Pathways: Ivabradine undergoes extensive hepatic metabolism primarily via CYP3A4-mediated oxidation, generating active metabolites like N-desmethyl ivabradine [10]. Dehydro Ivabradine Oxalate is not a recognized metabolite but may emerge as a degradation product when oxidation conditions occur during manufacturing or storage [8].

  • Derivative Significance: Structural analogs like Dehydro Ivabradine Oxalate are indispensable for:

  • Stability Studies: Investigating ivabradine's susceptibility to oxidative degradation under varying pH, temperature, and light exposure [8].
  • Bioanalytical Method Development: Validating assays for ivabradine pharmacokinetics by confirming absence of co-eluting impurities [6].
  • Structure-Activity Relationship (SAR) Research: Clarifying how saturation state near the amine linker affects HCN channel binding affinity [8].

Table 3: Key Pharmacological Properties of Ivabradine vs. Structural Derivatives

PropertyIvabradineDehydro Ivabradine Oxalate
Primary TargetHCN channels (I˅f current)Not therapeutically active
Biological ActivityHeart rate reductionAnalytical reference standard
Origin in PharmaceuticalsActive pharmaceutical ingredientProcess-related impurity
Metabolic RelevanceCYP3A4 substrateNot a metabolite
Regulatory StatusFDA/EMA-approved drugPharmacopeial impurity standard [6] [7]

Properties

CAS Number

1346558-08-4

Product Name

Dehydro Ivabradine Oxalate

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one;oxalic acid

Molecular Formula

C29H36N2O9

Molecular Weight

556.62

InChI

InChI=1S/C27H34N2O5.C2H2O4/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;3-1(4)2(5)6/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3;(H,3,4)(H,5,6)/t21-;/m1./s1

SMILES

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O

Synonyms

3-{3-[(3,4-Dimethoxy-bicyclo[4.2.0]octa-1(6),2,4-trien-7-ylmethyl)-methyl-amino]-propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one; compound with oxalic acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.